(3-(Dimethylamino)oxetan-3-yl)methanol (3-(Dimethylamino)oxetan-3-yl)methanol
Brand Name: Vulcanchem
CAS No.: 165454-18-2
VCID: VC0060916
InChI: InChI=1S/C6H13NO2/c1-7(2)6(3-8)4-9-5-6/h8H,3-5H2,1-2H3
SMILES: CN(C)C1(COC1)CO
Molecular Formula: C6H13NO2
Molecular Weight: 131.175

(3-(Dimethylamino)oxetan-3-yl)methanol

CAS No.: 165454-18-2

Cat. No.: VC0060916

Molecular Formula: C6H13NO2

Molecular Weight: 131.175

* For research use only. Not for human or veterinary use.

(3-(Dimethylamino)oxetan-3-yl)methanol - 165454-18-2

Specification

CAS No. 165454-18-2
Molecular Formula C6H13NO2
Molecular Weight 131.175
IUPAC Name [3-(dimethylamino)oxetan-3-yl]methanol
Standard InChI InChI=1S/C6H13NO2/c1-7(2)6(3-8)4-9-5-6/h8H,3-5H2,1-2H3
Standard InChI Key VMVFDJKCPYECQV-UHFFFAOYSA-N
SMILES CN(C)C1(COC1)CO

Introduction

Chemical Properties and Structure

Basic Chemical Data

(3-(Dimethylamino)oxetan-3-yl)methanol is characterized by the following properties:

ParameterValue
CAS Number165454-18-2
Molecular FormulaC₆H₁₃NO₂
Molecular Weight131.175 g/mol
IUPAC Name[3-(dimethylamino)oxetan-3-yl]methanol
InChIInChI=1S/C6H13NO2/c1-7(2)6(3-8)4-9-5-6/h8H,3-5H2,1-2H3
InChIKeyVMVFDJKCPYECQV-UHFFFAOYSA-N
SMILESCN(C)C1(COC1)CO

Table 1: Chemical identifiers and basic data for (3-(Dimethylamino)oxetan-3-yl)methanol

Structural Features

The compound contains three key structural features that contribute to its utility in medicinal chemistry:

  • Oxetane Ring: A four-membered cyclic ether that introduces rigidity and enhances metabolic stability

  • Tertiary Amine Group: The dimethylamino functionality provides basic character and potential for hydrogen bond acceptance

  • Primary Alcohol: The hydroxymethyl group offers hydrogen bond donor capabilities and opportunities for further functionalization

This combination of functional groups creates a versatile scaffold for drug development with balanced physicochemical properties.

Physical Properties

The physical characteristics of (3-(Dimethylamino)oxetan-3-yl)methanol are important for handling and formulation considerations:

PropertyValue
Physical StateNot specified in literature
Flash Point35.5±13.1 °C
Boiling Point134.5±13.0 °C at 760 mmHg
Density1.0±0.1 g/cm³
Vapor Pressure0.1±0.8 mmHg at 25°C
Polarizability13.9±0.5 10⁻²⁴cm³

Table 2: Physical properties of (3-(Dimethylamino)oxetan-3-yl)methanol

Synthesis and Preparation Methods

Related Patent Methods

Patent literature provides some insights into potential synthetic routes for related compounds:

  • Patent WO2013169531A1 describes methods for making oxetan-3-ylmethanamines, which share structural similarities with (3-(Dimethylamino)oxetan-3-yl)methanol

  • JP 2007070270 outlines a method for making (3-ethyloxetan-3-yl)methanamine by reacting (3-ethyloxetan-3-yl)methanol with sulfonyl chloride followed by reaction with ammonia

These methods could potentially be adapted for the synthesis of (3-(Dimethylamino)oxetan-3-yl)methanol through appropriate modifications.

Synthetic Challenges and Considerations

The synthesis of oxetane derivatives presents specific challenges:

  • Ring Strain: The four-membered ring introduces significant strain, which can affect stability during synthesis

  • Stereochemical Control: Maintaining stereochemical integrity when introducing substituents

  • Functional Group Compatibility: Managing potential incompatibilities between the oxetane ring, amine, and alcohol functionalities

Applications in Medicinal Chemistry

Enhancement of Drug-like Properties

Oxetanes, including (3-(Dimethylamino)oxetan-3-yl)methanol, have gained attention in drug discovery due to their ability to enhance several drug-like properties:

  • Improved Solubility: The oxetane ring can increase aqueous solubility compared to other cyclic ethers or carbocycles

  • Enhanced Metabolic Stability: Oxetanes demonstrate increased resistance to metabolic degradation

  • Reduced Lipophilicity: Incorporation of oxetanes can modulate lipophilicity parameters

  • Conformational Constraints: The rigid oxetane scaffold can lock molecules into bioactive conformations

Specific Research Applications

(3-(Dimethylamino)oxetan-3-yl)methanol serves as a versatile building block in medicinal chemistry:

  • Bioisosteric Replacement: Can function as a replacement for carbonyl groups, reducing epimerization at adjacent stereocenters and enhancing metabolic stability

  • Scaffold Diversification: Provides anchoring points for further functionalization through the hydroxyl group

  • Kinase Inhibitor Development: Research suggests potential applications in the development of kinase inhibitors

SupplierCatalog/Reference NumberPurityPackage Sizes
VulcanchemVC0060916Not specifiedNot specified
CP Lab SafetyALA-M630146-100mgMin. 97%100 mg
CymitQuimica3D-QGA45418Min. 95%1g, 5mg, 10mg, 25mg, 50mg, 100mg (discontinued)
GlpBioGF52715Not specifiedNot specified
BioFountHCY01838097%250mg, 5g

Table 3: Commercial availability of (3-(Dimethylamino)oxetan-3-yl)methanol

Related Oxetane Compounds

Several oxetane derivatives share structural similarities with (3-(Dimethylamino)oxetan-3-yl)methanol:

  • Oxetan-3-ylmethanol (CAS: 6246-06-6): A simpler oxetane derivative lacking the dimethylamino group

  • (3-(Bromomethyl)oxetan-3-yl)methanol (CAS: 22633-44-9): Contains a bromine instead of the dimethylamino group

  • (3-((Dimethylamino)methyl)oxetan-3-yl)methanol (CAS: 42987-38-2): Has an additional methylene spacer between the oxetane and the dimethylamino group

Research into these related compounds provides complementary insights into the chemistry and applications of oxetane derivatives.

Future Research Directions

The ongoing exploration of (3-(Dimethylamino)oxetan-3-yl)methanol suggests several promising research directions:

  • Development of New Synthetic Routes: More efficient and scalable methods for synthesis

  • Expansion of Structure-Activity Relationships: Understanding how modifications to the basic scaffold affect biological activity

  • Application in Fragment-Based Drug Discovery: Utilizing the compound as a fragment for building more complex bioactive molecules

  • Exploration of Novel Bioisosteric Applications: Investigating replacements for problematic functional groups in existing drugs

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